molecular formula C20H23N3O5S B2552189 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922062-60-0

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No. B2552189
CAS RN: 922062-60-0
M. Wt: 417.48
InChI Key: OIPXLGUYTBMJET-UHFFFAOYSA-N
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Description

The compound "N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been synthesized and studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as their potential in cardiac electrophysiological modulation .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the introduction of various functional groups to the benzamide core to enhance their biological activity. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, with some compounds showing significant potency in vitro . Another study reported the synthesis of benzamide derivatives with sulfonyl, chlorophenoxy, and dibenzoazepine substitutions, which were evaluated for their antimicrobial efficacy . Additionally, substituted benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties were synthesized using sodium borohydride reduction of corresponding ylides .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can significantly influence their biological activity. Single crystal X-ray studies have been used to characterize the structure of some benzamide derivatives, revealing important features such as inter and intramolecular hydrogen bonding, which could be crucial for their biological function . The crystallographic studies provide insights into the three-dimensional arrangement of atoms within the molecules, which is essential for understanding their interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their synthesis and modification. The studies mentioned do not detail specific chemical reactions for the compound , but they do describe general synthetic routes and modifications to the benzamide core that result in the formation of compounds with desired properties . These reactions typically involve the formation of amide bonds, sulfonamide linkages, and the introduction of heterocyclic moieties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For example, the presence of sulfonyl groups and heterocyclic rings can impact the compound's solubility and its ability to penetrate biological membranes . These properties are crucial for the compound's efficacy as a drug, as they determine its bioavailability and therapeutic window.

Scientific Research Applications

Anticancer Activity

Compounds with similar structural features have been designed and synthesized for their potential anticancer activities. For example, derivatives of N-substituted benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds were evaluated for their ability to inhibit cancer cell growth, with some derivatives exhibiting higher anticancer activities than reference drugs such as etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

The antimicrobial potential is another significant area of research for compounds with sulfamoyl and benzamide moieties. Various synthesized heterocyclic compounds containing a sulfamoyl moiety have been reported to exhibit antimicrobial properties. These compounds were tested against a panel of bacterial and fungal strains, showing significant activities and highlighting the potential of such compounds in developing new antimicrobial agents (Darwish, 2014).

Enzyme Inhibition

The structural features of the compound suggest its potential as an enzyme inhibitor, which could be explored in various therapeutic areas. For instance, similar compounds have been investigated for their inhibitory effects on carbonic anhydrases, which are enzymes involved in many physiological and pathological processes. The unique sulfonamide functionality of these compounds enables them to act as potent enzyme inhibitors, presenting a promising route for the development of new therapeutic agents (Sapegin et al., 2018).

properties

IUPAC Name

N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-3-19(24)21-14-5-8-16(9-6-14)29(26,27)22-15-7-10-18-17(13-15)20(25)23(4-2)11-12-28-18/h5-10,13,22H,3-4,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPXLGUYTBMJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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